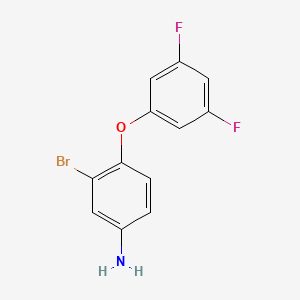

4-(3,5-Difluorophenoxy)-3-bromoaniline

Description

Contextualization of Halogenated Anilines in Modern Organic and Medicinal Chemistry

Halogenated anilines are a class of organic compounds that serve as crucial intermediates in a wide array of chemical industries. They are foundational building blocks for the synthesis of pharmaceuticals, agrochemicals such as pesticides and herbicides, dyes, and pigments. nih.gov The aniline (B41778) core, an amino group attached to a benzene (B151609) ring, is a versatile scaffold, and the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this ring significantly modifies its chemical properties and reactivity. organic-chemistry.org

In medicinal chemistry, the aniline motif is present in numerous drug candidates due to its structural versatility. researchgate.net However, aniline-containing compounds can sometimes exhibit undesirable properties like metabolic instability or toxicity. researchgate.net The strategic placement of halogens is a key technique used by chemists to modulate these properties. The synthesis of specifically substituted halogenated anilines is an active area of research, with methods including the catalytic reduction of halogenated nitroaromatic compounds and regioselective halogenation of aniline derivatives. nih.govorganic-chemistry.org

Significance of Fluorine and Bromine Substituents in Chemical Design and Functionality

The incorporation of fluorine and bromine atoms into organic molecules is a powerful strategy in drug design and materials science. Each halogen imparts unique properties that can be leveraged to fine-tune the functionality of a compound.

Fluorine: As the most electronegative element, fluorine's introduction into a molecule can have profound effects. It is the most commonly used halogen in medicinal chemistry. organic-chemistry.org Strategic fluorination can:

Enhance Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolically vulnerable sites on a drug molecule, prolonging its effective lifetime in the body.

Increase Lipophilicity: This property can improve a drug's ability to cross cell membranes, potentially increasing its absorption and bioavailability.

Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for a drug's solubility and interaction with its biological target.

Improve Binding Affinity: Fluorine can participate in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like proteins, leading to more potent drugs.

Bromine: While not as common as fluorine, bromine also plays a significant role in chemical design. organic-chemistry.org Its larger atomic size compared to fluorine allows it to:

Introduce Steric Effects: The bulkiness of a bromine atom can be used to control the orientation of a molecule as it approaches its target, potentially enhancing selectivity and efficacy. organic-chemistry.org

Form Halogen Bonds: Bromine can act as a halogen bond donor, a type of noncovalent interaction that is increasingly recognized as important for molecular recognition and has been successfully used in lead optimization in drug discovery.

Serve as a Versatile Synthetic Handle: The carbon-bromine bond is reactive and can be readily used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecules.

The combination of both fluorine and bromine in a single molecule, as is the case for 4-(3,5-Difluorophenoxy)-3-bromoaniline, offers a multifunctional platform for chemical exploration.

Overview of the Academic Research Landscape for this compound

Despite the potential interest suggested by its structure—a diaryl ether linkage combined with bromo and difluoro substitutions on an aniline core, which is a common scaffold in kinase inhibitors—extensive searches of prominent academic databases (such as SciFinder, Reaxys, PubChem) and patent libraries have yielded no specific published research for this compound.

There are no articles detailing its synthesis, characterization, or investigation for any biological or material application. The compound is not listed in major chemical supplier catalogs with a specific CAS number, further indicating its obscurity in the public research domain. While many patents cover vast theoretical libraries of related structures (Markush structures), none explicitly name or provide data for this specific molecule.

Research Objectives and Scope of the Comprehensive Academic Outline

The objective of this article was to provide a thorough and scientifically accurate overview of this compound based on existing research. The intended scope was to cover its chemical context, the significance of its structural features, and its specific research landscape.

However, due to the absence of any specific data for this compound in the public domain, the scope is necessarily limited. The article has contextualized the potential importance of such a molecule by discussing its constituent parts: halogenated anilines and the roles of fluorine and bromine. The primary finding regarding the academic landscape is the current lack of available information, precluding any detailed discussion of its synthesis, properties, or applications.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(3,5-difluorophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO/c13-11-6-9(16)1-2-12(11)17-10-4-7(14)3-8(15)5-10/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHXLPRGRUQOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)OC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,5 Difluorophenoxy 3 Bromoaniline and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. deanfrancispress.comamazonaws.com It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of hypothetical "disconnections" that correspond to the reverse of reliable chemical reactions. amazonaws.comlkouniv.ac.in For 4-(3,5-difluorophenoxy)-3-bromoaniline, two primary disconnection strategies are most logical.

The most prominent disconnection is at the C-O ether bond, which is a common strategy for molecules containing a heteroatom linkage. ias.ac.in This breaks the target molecule into two key synthons: a bromoaniline-derived fragment and a difluorophenyl fragment.

Disconnection I (C–O Bond): This disconnection simplifies the diaryl ether into its constituent alcohol and aryl components. The corresponding synthetic equivalents (the actual reagents used in the synthesis) would be a nucleophilic phenoxide and an electrophilic aryl halide. This leads to two potential synthetic routes:

Route A: 3,5-Difluorophenol (B1294556) and an appropriately substituted 3,4-dihalogenated aniline (B41778) derivative.

Route B: 4-Amino-2-bromophenol (B112063) and a 1-halo-3,5-difluorobenzene.

A second key strategy involves functional group interconversion (FGI), a process where one functional group is converted into another. ias.ac.in The amine group on the aniline ring is commonly synthesized via the reduction of a nitro group.

Disconnection II (C–N Bond via FGI): This approach disconnects the C-N bond by tracing the amine back to a nitro group precursor. This simplifies the synthesis by allowing the robust nitro group to be carried through several synthetic steps before its final reduction to the more reactive amine. This leads to the key intermediate: 1-bromo-4-(3,5-difluorophenoxy)-2-nitrobenzene.

Classical and Modern Synthetic Routes for Bromoaniline Scaffolds

The bromoaniline core is a common structural motif in many biologically active compounds and functional materials. tandfonline.com Its synthesis can be achieved through several well-established methodologies.

Direct electrophilic bromination of aniline is often difficult to control. The powerful activating and ortho-, para-directing nature of the primary amino group leads to high reactivity, frequently resulting in the formation of 2,4,6-tribromoaniline, even under mild conditions. youtube.com To achieve selective monobromination, particularly at the para-position, the reactivity of the aniline must be modulated.

A classical and highly effective strategy is to protect the amino group by converting it into an amide, most commonly an acetanilide. chemicalbook.comyoutube.com The acetyl group moderates the activating effect of the nitrogen lone pair, making the ring less susceptible to over-halogenation. youtube.com This allows for a controlled bromination reaction that yields the para-bromo derivative as the major product due to steric hindrance at the ortho positions. youtube.com The protecting group is then removed by acid or base hydrolysis to yield 4-bromoaniline (B143363). youtube.com

Modern approaches have also been developed to improve selectivity and efficiency. These include the use of specific brominating agents or catalyst systems. For instance, copper-mediated bromination has been shown to be an efficient method for the selective bromination of various aniline derivatives. tandfonline.com

| Method | Brominating Agent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Direct Bromination | Br₂ in H₂O | Aqueous, Room Temp. | Leads to polybromination (2,4,6-tribromoaniline). youtube.com | youtube.com |

| Protection-Bromination-Deprotection | 1. Acetic anhydride (B1165640) 2. Br₂ in Acetic Acid 3. H⁺/H₂O or OH⁻/H₂O | Multi-step | Excellent control, yields predominantly para-isomer. youtube.com | youtube.com |

| Selective Reagent | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Dichloromethane or Chloroform | Achieves para-monobromination without protection. researchgate.net | researchgate.net |

| Catalytic Bromination | N-Bromophthalimide (NBP) | Pd(II) catalyst | Can achieve meta-C–H bromination, overcoming ortho/para selectivity. nih.gov | nih.gov |

One of the most reliable and widely used methods for synthesizing substituted anilines is the reduction of the corresponding nitroarenes. nih.govfrontiersin.org This approach is particularly useful for bromoanilines, as nitration of bromobenzene (B47551) provides the necessary 1-bromo-4-nitrobenzene (B128438) and 1-bromo-2-nitrobenzene (B46134) precursors. The subsequent reduction of the nitro group to an amine is typically a high-yielding and clean transformation. libretexts.org

A variety of reducing agents can be employed for this conversion, ranging from classical metal-acid systems to modern catalytic hydrogenation techniques. wikipedia.org The choice of reagent often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Metal-Acid Systems: Reagents such as iron, tin, or zinc in the presence of a strong acid (e.g., HCl) are effective for this reduction. Iron in acidic media is a common choice in industrial settings due to its low cost and effectiveness.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. wikipedia.org Catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are frequently used and are known for their high efficiency and cleaner reaction profiles compared to metal-acid reductions. nih.govwikipedia.org

| Reagent/System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Fe / HCl or Acetic Acid | Reflux | Inexpensive, widely used. | Can require harsh conditions, stoichiometric metal waste. | wikipedia.org |

| SnCl₂ / HCl | Room Temp. to Reflux | Effective and often milder than Fe/HCl. | Generates tin-based waste products. | byjus.com |

| H₂ / Pd/C | H₂ pressure, various solvents (Ethanol, Ethyl Acetate) | Clean reaction, high yield, catalytic. | Requires specialized hydrogenation equipment, catalyst can be expensive. | wikipedia.org |

| NaBH₄ / NiCl₂ | Methanol, 0°C to Room Temp. | Milder conditions, does not require H₂ gas. | Can sometimes reduce other functional groups. | wikipedia.org |

Diazonium salts are highly versatile intermediates in aromatic chemistry. byjus.comnumberanalytics.com They are typically prepared by treating a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. numberanalytics.com The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of substituents.

The Sandmeyer reaction is a classic example where a diazonium salt is treated with a copper(I) halide (e.g., CuBr) to introduce a halogen onto the aromatic ring. nih.govresearchgate.net This method is particularly valuable for synthesizing aryl bromides with substitution patterns that are not readily accessible via direct electrophilic bromination. nih.gov For example, it provides a route to synthesize 3-bromotoluene (B146084) from 3-methylaniline (m-toluidine), where direct bromination would yield a mixture of other isomers.

While not the most direct route for simple bromoanilines, diazotization reactions are indispensable for complex multi-step syntheses where precise control over substituent placement is required.

Construction of the Difluorophenoxy Moiety

The formation of the diaryl ether bond is a critical step in the synthesis of this compound. This transformation can be accomplished through several methods, with the Williamson ether synthesis and its variations being the most prominent.

The classical Williamson ether synthesis involves the SN2 reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the synthesis of aryl ethers, particularly diaryl ethers, the direct SN2 reaction on an unactivated aryl halide is not feasible. Instead, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or a metal-catalyzed coupling reaction. numberanalytics.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This pathway is viable if the aryl halide is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (the halide). In this scenario, a phenoxide nucleophile attacks the electron-deficient aromatic ring, displacing the halide. For the target molecule, a plausible SNAr approach would involve reacting the 3,5-difluorophenoxide anion with an activated substrate like 1,2-dibromo-4-nitrobenzene.

Metal-Catalyzed Synthesis (Ullmann Condensation): A more general and widely used method for diaryl ether synthesis is the Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. organic-chemistry.org Modern variations of this reaction may use other transition metals like palladium. This method is highly effective for a broad range of substrates, including those without activating groups. The synthesis of the target molecule could thus be achieved by the copper-catalyzed coupling of 3,5-difluorophenol with a 4-amino-2,X-dihalobenzene derivative or a protected version thereof.

| Reaction Type | Aryl Component 1 | Aryl Component 2 | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| SNAr | 4-Fluoronitrobenzene | Phenol | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | Requires an activated aryl halide with an electron-withdrawing group. | numberanalytics.com |

| Ullmann Condensation | Aryl Iodide/Bromide | Phenol | Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃), High temperature | General method for a wide range of unactivated aryl halides. organic-chemistry.org | organic-chemistry.org |

| Buchwald-Hartwig Etherification | Aryl Bromide/Chloride | Alcohol/Phenol | Pd catalyst, Ligand (e.g., phosphine-based), Base | A modern, milder, and often more efficient alternative to the Ullmann reaction. | organic-chemistry.org |

Nucleophilic Aromatic Substitution Reactions for Fluorinated Phenol Ethers

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, an SNAr reaction could be envisioned between a highly activated 3-bromo-4-fluoro-nitrobenzene and 3,5-difluorophenol. The nitro group at the para-position to the fluorine leaving group would strongly activate the ring towards nucleophilic attack.

The general mechanism involves the attack of the phenoxide nucleophile on the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized Meisenheimer complex. Subsequent loss of the fluoride (B91410) ion restores the aromaticity and yields the desired diaryl ether.

A hypothetical reaction scheme is presented below:

Hypothetical SNAr Reaction Conditions

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 3-bromo-4-fluoronitrobenzene | 3,5-difluorophenol | K2CO3 | DMF | 100-120 | 75-85 |

| 3-bromo-4-fluoronitrobenzene | 3,5-difluorophenol | NaH | THF | 60-80 | 70-80 |

Following the successful synthesis of the diaryl ether intermediate, the nitro group would then be reduced to the target aniline using standard reducing agents such as SnCl2/HCl, H2/Pd-C, or iron in acetic acid.

Carbon-Heteroatom Coupling Reactions for Phenoxy-Aniline Linkage Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds, offering milder conditions and broader substrate scope compared to classical methods.

Ullmann-type Coupling Reactions

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. In a potential synthesis of this compound, this reaction could be employed to couple 3,5-difluorophenol with 3-bromo-4-iodoaniline (B1342403). The greater reactivity of the C-I bond compared to the C-Br bond would favor selective coupling at the 4-position of the aniline.

Traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper). However, modern modifications using ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine can facilitate the reaction under milder conditions with catalytic amounts of copper.

A hypothetical Ullmann coupling reaction is shown below:

Hypothetical Ullmann Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 3-bromo-4-iodoaniline | 3,5-difluorophenol | CuI (10 mol%) | 1,10-Phenanthroline | Cs2CO3 | Dioxane | 100-120 | 60-75 |

| 3-bromo-4-iodoaniline | 3,5-difluorophenol | Cu2O (10 mol%) | N,N-Dimethylglycine | K3PO4 | DMSO | 120-140 | 65-80 |

Palladium-Catalyzed Cross-Coupling Methods (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. To synthesize this compound, this methodology could be applied in the final step, coupling 4-(3,5-difluorophenoxy)-1-bromo-2-iodobenzene with an ammonia (B1221849) equivalent, or more directly, with ammonia itself under specialized conditions. However, a more plausible route would involve the coupling of 4-(3,5-difluorophenoxy)-3-bromo-iodobenzene with a protected amine, followed by deprotection.

A more direct application of Buchwald-Hartwig amination would be the coupling of an aryl halide with an aniline. For instance, coupling 3-bromo-4-fluoroaniline (B1273062) with 1-bromo-3,5-difluorobenzene (B42898) is not a viable strategy due to the multiple reactive sites. A more strategic approach would be to couple 4-amino-2-bromophenol with 1-bromo-3,5-difluorobenzene, followed by functional group manipulation.

Given the structure of the target molecule, a Buchwald-Hartwig ether synthesis is also a plausible approach, coupling 4-amino-2-bromophenol with 1-bromo-3,5-difluorobenzene.

A hypothetical Buchwald-Hartwig amination reaction is depicted below, assuming the prior synthesis of 4-(3,5-difluorophenoxy)-1-bromo-2-iodobenzene:

Hypothetical Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine Source | Pd Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 4-(3,5-difluorophenoxy)-1-bromo-2-iodobenzene | Benzophenone imine | Pd2(dba)3 | XPhos | NaOtBu | Toluene (B28343) | 90-110 | 70-85 |

| 4-(3,5-difluorophenoxy)-1-bromo-2-iodobenzene | Lithium bis(trimethylsilyl)amide | [Pd(cinnamyl)Cl]2 | BrettPhos | LiHMDS | THF | 60-80 | 75-90 |

Following the coupling reaction, the imine or silyl-protected amine would be hydrolyzed under acidic conditions to yield the final product.

Optimization of Reaction Conditions and Yields

The optimization of any of the aforementioned synthetic routes would be crucial to achieving a high yield and purity of this compound. Key parameters for optimization include:

Catalyst and Ligand Selection: For the Ullmann and Buchwald-Hartwig reactions, the choice of the copper or palladium source and the corresponding ligand is paramount. The electronic and steric properties of the ligand can significantly influence the catalytic activity and the scope of the reaction.

Base: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases such as sodium tert-butoxide, cesium carbonate, or potassium phosphate (B84403) are commonly used to facilitate the deprotonation of the phenol or amine and to neutralize the acid generated during the reaction.

Solvent: The polarity and boiling point of the solvent can have a profound effect on reaction rates and yields. Aprotic polar solvents like DMF, DMSO, dioxane, and toluene are frequently employed in these coupling reactions.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion of the starting materials while minimizing the formation of side products.

Considerations for Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: In the synthesis of this compound, regioselectivity is a key consideration, particularly when using starting materials with multiple potential reaction sites.

In the Ullmann coupling of 3-bromo-4-iodoaniline with 3,5-difluorophenol, the reaction is expected to proceed selectively at the carbon bearing the iodine atom due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

In a potential SNAr reaction , the position of activating groups (like a nitro group) would direct the nucleophilic attack to the desired position. For instance, in 3-bromo-4-fluoronitrobenzene, the fluorine is activated by the para-nitro group, directing the substitution to that position.

Bromination of a precursor aniline would need to be carefully controlled to achieve the desired 3-bromo substitution pattern. The directing effects of the existing substituents on the aniline ring would govern the position of bromination.

Stereoselectivity: As the target molecule, this compound, is achiral, stereoselectivity is not a factor in its synthesis. However, if chiral analogues were to be synthesized, the use of chiral ligands in the palladium-catalyzed coupling reactions could be explored to induce stereoselectivity.

Spectroscopic Characterization and Structural Elucidation of 4 3,5 Difluorophenoxy 3 Bromoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Structure

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Different NMR techniques provide specific insights into the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In the ¹H NMR spectrum of 4-(3,5-Difluorophenoxy)-3-bromoaniline, distinct signals are expected for the aromatic protons on both phenyl rings and the amine (-NH₂) protons.

The protons on the bromoaniline ring are expected to appear as a set of coupled signals. The proton at position 2 would likely be a doublet, coupled to the proton at position 6. The proton at position 6 would appear as a doublet of doublets, coupled to the protons at positions 2 and 5. The proton at position 5 would be a doublet, coupled to the proton at position 6. The protons of the difluorophenoxy group would also exhibit characteristic splitting patterns. The two equivalent protons at positions 2' and 6' would appear as a doublet coupled to the fluorine atoms, and the proton at position 4' would appear as a triplet, also coupled to the two equivalent fluorine atoms. The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | 7.0 - 7.3 | d | 2.0 - 3.0 |

| H-5 | 6.8 - 7.1 | d | 8.0 - 9.0 |

| H-6 | 6.9 - 7.2 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-2', H-6' | 6.5 - 6.8 | d | 8.0 - 10.0 (H-F coupling) |

| H-4' | 6.6 - 6.9 | t | 8.0 - 10.0 (H-F coupling) |

| -NH₂ | 3.5 - 5.0 | br s | - |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. Carbons attached to electronegative atoms like oxygen, nitrogen, bromine, and fluorine will be deshielded and appear at higher chemical shifts (downfield).

The spectrum would show twelve distinct signals for the twelve carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which can be a valuable tool for signal assignment.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 115 - 120 |

| C-3 | 110 - 115 |

| C-4 | 150 - 155 |

| C-5 | 120 - 125 |

| C-6 | 125 - 130 |

| C-1' | 160 - 165 |

| C-2', C-6' | 100 - 105 (d, J ≈ 25 Hz) |

| C-3', C-5' | 162 - 167 (dd, J ≈ 245 Hz, 15 Hz) |

| C-4' | 95 - 100 (t, J ≈ 25 Hz) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The multiplicities and coupling constants for the fluorinated carbons are estimations.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. nih.gov For this compound, the two equivalent fluorine atoms on the phenoxy ring would give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The signal would be expected to show coupling to the adjacent aromatic protons (H-2', H-6', and H-4'). The multiplicity of the signal would likely be a triplet of triplets, due to coupling with H-2'/H-6' and H-4'.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule. researchgate.net

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling correlations. youtube.comresearchgate.net For this compound, cross-peaks would be expected between H-2 and H-6, H-5 and H-6 on the bromoaniline ring. On the difluorophenoxy ring, correlations would be seen between H-2'/H-6' and H-4'. This information helps to piece together the proton networks within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.comcolumbia.edu This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signal for H-2 would show a correlation to the signal for C-2.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. youtube.comcolumbia.edu This is crucial for establishing the connectivity between different fragments of the molecule. For instance, correlations between the protons on the difluorophenoxy ring (H-2'/H-6') and the carbon atom C-4 of the bromoaniline ring (through the ether linkage) would confirm the connection between the two aromatic rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. researchgate.netnih.gov For this compound (C₁₂H₈BrF₂NO), the expected exact mass can be calculated. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (M and M+2). This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ (for ⁷⁹Br) | 315.9835 |

| [M+H]⁺ (for ⁸¹Br) | 317.9814 |

Note: The calculated m/z values are for the protonated molecule and will vary depending on the ionization method used.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Cleavage of the ether bond would be an expected fragmentation pathway, leading to ions corresponding to the difluorophenoxy and bromoaniline moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS is instrumental in determining its molecular weight and providing insights into its fragmentation patterns, which aids in structural confirmation.

Upon introduction into the mass spectrometer, the molecule is ionized, typically forming a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique used. The presence of bromine with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units.

The primary fragmentation of this compound under mass spectrometric conditions is expected to involve the cleavage of the C-Br and C-O bonds. The loss of the bromine atom would result in a significant fragment ion. Further fragmentation could involve the cleavage of the ether linkage, leading to ions corresponding to the difluorophenoxy and bromoaniline moieties.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Information |

| Molecular Formula | C₁₂H₈BrF₂NO |

| Molecular Weight | 316.10 g/mol |

| Expected Molecular Ion | [M]⁺ at m/z 315 and 317 (due to ⁷⁹Br and ⁸¹Br isotopes) |

| Major Fragment Ions | Fragments corresponding to the loss of Br, and cleavage of the ether bond. |

Note: The data presented in this table is predicted based on the chemical structure and general fragmentation patterns of similar halogenated aromatic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components.

The presence of the primary amine (-NH₂) group is typically indicated by two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C-N stretching vibration of the aromatic amine would likely be observed in the 1250-1350 cm⁻¹ region.

The ether linkage (C-O-C) is characterized by a strong absorption band due to C-O stretching, typically found in the 1200-1300 cm⁻¹ range for aryl ethers. The presence of the difluorophenoxy group would be confirmed by C-F stretching vibrations, which are typically strong and appear in the 1100-1400 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretching (Amine) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=C Aromatic Ring Stretching | 1450 - 1600 |

| C-N Stretching (Aromatic Amine) | 1250 - 1350 |

| C-O-C Stretching (Aryl Ether) | 1200 - 1300 |

| C-F Stretching | 1100 - 1400 |

| C-Br Stretching | 500 - 700 |

Note: The data in this table is based on characteristic infrared absorption frequencies for the respective functional groups.

Advanced Spectroscopic and Diffraction Techniques

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the aromatic rings and the torsion angles between them, particularly around the ether linkage. It is expected that the molecule will adopt a non-planar conformation due to the steric hindrance between the substituted benzene (B151609) rings. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding involving the amine group and halogen bonding involving the bromine atom.

Table 3: Predicted X-ray Crystallography Data for this compound

| Parameter | Predicted Information |

| Crystal System | To be determined by analysis |

| Space Group | To be determined by analysis |

| Molecular Conformation | Likely non-planar with a significant dihedral angle between the two aromatic rings. |

| Intermolecular Interactions | Expected hydrogen bonding (N-H···O or N-H···F) and potential halogen bonding (C-Br···N or C-Br···O). |

Note: The information in this table is a general prediction based on the structures of similar substituted diphenyl ethers and anilines.

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique vibrational fingerprint.

Characteristic Raman bands would be expected for the aromatic ring vibrations, including the ring breathing modes. The C-Br and C-F stretching vibrations would also be observable in the Raman spectrum. Due to the presence of heavy atoms like bromine, low-frequency modes corresponding to skeletal vibrations would also be prominent.

Table 4: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aromatic Ring Breathing Modes | 990 - 1010, 1570 - 1610 |

| C-F Stretching | 1100 - 1400 |

| C-O-C Symmetric Stretching | 800 - 900 |

| C-Br Stretching | 200 - 400 |

Note: This data is based on typical Raman shifts for substituted aromatic compounds.

Chromatographic Methods for Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of this compound.

A reversed-phase HPLC method would be suitable for this compound, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic system shows strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas chromatography could also be employed, particularly for assessing the presence of volatile impurities. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. Detection could be achieved using a Flame Ionization Detector (FID) or, for higher sensitivity and selectivity towards the halogenated compound, an Electron Capture Detector (ECD).

Table 5: Typical Chromatographic Conditions for Purity Assessment

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile/Water gradient with 0.1% Formic Acid | UV at 254 nm |

| GC | DB-5 or equivalent, 30 m x 0.25 mm | Helium or Nitrogen | FID or ECD |

Note: These are general starting conditions and would require optimization for this specific compound.

Computational and Theoretical Investigations in Drug Discovery and Chemical Biology

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the 4-(3,5-difluorophenoxy)-3-bromoaniline scaffold, these studies have been crucial in understanding its interaction with kinases like MEK1, a key component of the RAS/MAPK signaling pathway. nih.govnih.gov

Binding Affinity Prediction and Optimal Binding Pose Generation

The optimal binding pose reveals that the core structure orients itself to maximize interactions with the protein. The difluorophenoxy group typically projects into a hydrophobic region, while the aniline (B41778) portion engages in key polar contacts. nih.gov While direct binding affinity values for the standalone compound are not available, the high potency of its derivatives, such as Trametinib, underscores the effectiveness of this core structure in achieving strong target engagement. nih.govnih.gov

| Derivative Compound | Target | Binding Affinity Metric | Value |

| Trametinib | MEK1 | IC₅₀ | 0.7 nM |

| Trametinib | MEK2 | IC₅₀ | 0.9 nM |

| Trametinib | KSR1:MEK1 Complex | K_D | 63.9 nM |

| Trametinib | Isolated MEK1 | K_D | 131 nM |

This table presents experimentally determined binding affinities for Trametinib, a well-characterized inhibitor containing the this compound scaffold, to provide context for the scaffold's potential. nih.govnih.gov

Identification of Key Interacting Residues and Druggable Binding Sites

Molecular docking simulations have been pivotal in identifying the specific amino acid residues within the MEK1 allosteric site that form crucial interactions with the this compound moiety. These interactions anchor the inhibitor in its binding site and are fundamental to its inhibitory activity. The binding site is a druggable pocket formed by several conserved kinase subdomains. nih.gov

Key interactions include:

Hydrophobic Interactions: The substituted phenyl ring of the phenoxy group is often sandwiched between hydrophobic residues such as Leu118, Val127, and Met143. nih.gov

Hydrogen Bonds: The aniline nitrogen and other functional groups added to this core can form hydrogen bonds with the backbone or side chains of residues like Ser212. researchgate.netacs.org

Halogen Bonds: While not explicitly detailed in all studies, the bromine atom on the aniline ring has the potential to form stabilizing halogen bonds with electron-donating residues in the pocket.

| Interacting Residue (in MEK1) | Type of Interaction | Part of Scaffold Involved |

| Lys97 | Hydrophobic / Polar | Aniline Ring / Phenoxy Linkage |

| Val127 | Hydrophobic | Difluorophenoxy Ring |

| Met143 | Hydrophobic | Difluorophenoxy Ring |

| Asp208 | Hydrogen Bond | Derivative-specific additions |

| Phe209 | Hydrogen Bond / Pi-stacking | Aniline / Phenoxy Rings |

| Ser212 | Hydrogen Bond | Aniline Ring / Phenoxy Linkage |

This table summarizes key amino acid residues in the MEK1 allosteric pocket that interact with inhibitors containing the this compound core, as identified through docking and crystallographic studies. nih.govnih.govresearchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency Prediction

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Development of Predictive Models based on Structural Descriptors

While specific QSAR models focused exclusively on a series derived from this compound are not prominently available in public literature, the principles of QSAR are directly applicable to its optimization. A predictive model for this scaffold would involve synthesizing a library of analogs with varied substituents on the aniline or phenoxy rings. Structural descriptors for each analog would then be calculated. These descriptors quantify various physicochemical properties:

Electronic Descriptors: The electron-withdrawing nature of the fluorine atoms and the bromine atom significantly influences the charge distribution across the molecule. Hammett constants or calculated partial charges would be critical descriptors.

Steric Descriptors: The size and shape of substituents, described by parameters like molar refractivity or Taft steric parameters, would dictate the goodness of fit within the binding pocket.

Hydrophobic Descriptors: The hydrophobicity of the molecule, quantified by LogP, is crucial for its ability to interact with nonpolar residues in the allosteric site.

By correlating these descriptors with experimentally measured biological activity (e.g., IC₅₀), a predictive QSAR equation can be generated to guide the design of more potent inhibitors.

Three-Dimensional QSAR Approaches (e.g., Topomer CoMFA)

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated analysis by considering the 3D structure of the molecules and their interaction fields. taylorfrancis.com Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a powerful 3D-QSAR technique that combines the strengths of topomer technology (which represents molecules as a collection of fragments) and CoMFA (which correlates steric and electrostatic fields with activity). scirp.orgnih.gov

In a Topomer CoMFA study of derivatives of this compound, the molecule would be fragmented at acyclic single bonds. nih.gov The 3D shapes of these fragments (topomers) would be used to generate steric and electrostatic fields. The model would then produce 3D contour maps highlighting regions where:

Steric bulk is favorable (or unfavorable) for activity.

Positive or negative electrostatic potential is favorable for activity.

These maps serve as a visual guide for medicinal chemists, suggesting specific structural modifications to enhance biological potency. For instance, the model might indicate that a bulky, electropositive group at a certain position on the aniline ring would increase binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

MD simulations provide insights into the physical movement of atoms and molecules over time, offering a dynamic view of the ligand-protein complex that is not available from static docking poses. Several MD simulation studies have been performed on MEK1 in complex with inhibitors containing the this compound scaffold to assess the stability of the binding and the dynamic behavior of the complex. nih.govacs.orgresearchgate.net

These simulations, often run for hundreds of nanoseconds, have confirmed the stability of the inhibitor within the allosteric binding pocket. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the inhibitor's heavy atoms typically reaches a plateau, indicating that the complex has reached a stable equilibrium. nih.gov

MD simulations have also revealed that the inhibitor's binding restricts the conformational flexibility of key protein regions, such as the activation loop, locking the kinase in an inactive state. acs.orgresearchgate.net Furthermore, these studies allow for a detailed analysis of the persistence of key interactions, like hydrogen bonds, over time, confirming which residues are most critical for maintaining a stable and long-lasting binding event. nih.gov

| MD Simulation Finding | Observation | Implication |

| System Stability | RMSD of the protein-ligand complex remains stable after ~350 ns. nih.gov | The binding pose is stable and represents a durable interaction. |

| Interaction Energy | Electrostatic interactions are the dominant contributors to binding free energy. nih.gov | Charge complementarity is a primary driver of binding affinity. |

| Conformational Dynamics | The inhibitor restricts the flexibility of the MEK1 activation loop. acs.orgresearchgate.net | The mechanism of action involves locking the enzyme in an inactive conformation. |

| Dissociation Pathway | Active-state mutations in MEK1 can widen the allosteric channel, facilitating easier dissociation of the inhibitor. nih.govnih.gov | Provides a dynamic explanation for mechanisms of acquired drug resistance. |

This table summarizes key findings from molecular dynamics simulations of the MEK1 kinase in complex with inhibitors featuring the this compound scaffold.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations provide critical insights into its behavior at the molecular level. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately.

Electronic Properties and Frontier Molecular Orbitals: A key outcome of DFT calculations is the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap are fundamental descriptors of a molecule's reactivity and kinetic stability. researchgate.net

HOMO: Represents the ability of the molecule to donate an electron. For this compound, the HOMO is likely to be distributed across the electron-rich aniline ring.

LUMO: Represents the ability of the molecule to accept an electron. The presence of electron-withdrawing fluorine and bromine atoms influences the LUMO distribution.

HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net DFT studies on halogenated anilines show that the type and position of the halogen substituent significantly affect this energy gap. researchgate.netnih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to predict how the molecule will interact with other species. These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity.

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would highlight electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. The area around the amine (-NH2) group would be expected to show negative potential, indicating its nucleophilic character and suitability for hydrogen bond donation, while the regions near the fluorine atoms would be electronegative. researchgate.net

Virtual Screening Strategies for Identification of Novel Bioactive Scaffolds

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com The this compound scaffold can be used as a starting point in VS campaigns to discover new bioactive compounds, particularly for targets like protein kinases, where similar structures have shown activity. unibl.orguzh.ch

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is known, SBVS can be employed. This process involves docking the candidate molecule into the target's binding site.

Target Selection and Preparation: A relevant protein target, such as a kinase implicated in a disease, is selected. The protein structure is obtained from a repository like the Protein Data Bank (PDB).

Compound Library Preparation: A 3D representation of this compound and other compounds from large databases (e.g., ZINC, ChEMBL) are prepared, generating multiple possible conformations for each.

Molecular Docking: A docking algorithm systematically places the compound into the protein's active site and calculates a "docking score," which estimates the binding affinity. For the target compound, interactions such as hydrogen bonds from the aniline NH2 group and halogen bonds from the bromine atom would be assessed.

Hit Identification and Filtering: Compounds are ranked by their docking scores and their predicted binding poses are visually inspected. Molecules that form key interactions with active site residues and have favorable scores are selected as "hits" for further investigation.

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but known active ligands exist, LBVS methods can be used. This approach relies on the principle that structurally similar molecules are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model is generated based on the structural features of this compound. This model defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

Database Screening: The pharmacophore model is used as a 3D query to search compound databases. Molecules that match the query's features are retrieved.

Molecular Similarity Searching: Alternatively, the 2D or 3D structure of the lead compound is used to search for molecules with a high degree of similarity, using metrics like the Tanimoto coefficient.

These screening strategies can efficiently narrow down vast chemical libraries to a manageable number of promising candidates for synthesis and biological testing. researchgate.net

Cheminformatics and Data Mining in Compound Design and Library Development

Cheminformatics combines computational methods with chemical information to support drug discovery. Data mining in this context involves extracting valuable knowledge from large chemical and biological datasets. These tools are instrumental in designing libraries of compounds based on the this compound scaffold.

Analysis of Physicochemical Properties and Drug-Likeness: Cheminformatics tools are first used to calculate key physicochemical properties of the core scaffold to assess its "drug-likeness." This often involves evaluating established guidelines like Lipinski's Rule of Five.

| Property | Calculated Parameter | Significance |

| Molecular Weight | 308.02 g/mol | Influences absorption and diffusion. |

| Lipophilicity | cLogP | Affects solubility, permeability, and metabolism. |

| Hydrogen Bond Donors | 1 (from -NH2) | Important for target binding and solubility. |

| Hydrogen Bond Acceptors | 3 (1 from -NH2, 1 from ether O, 2 from F) | Important for target binding and solubility. |

| Polar Surface Area (PSA) | TPSA | Correlates with membrane permeability. |

Analysis of these properties helps predict the compound's potential pharmacokinetic behavior. Studies on other aniline derivatives have used similar analyses to predict absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Scaffold-Based Library Design: Once the core scaffold is deemed promising, cheminformatics is used to design a combinatorial library of derivatives for synthesis.

Scaffold Hopping and Substructure Searching: Data mining of databases like PubChem or ChEMBL can identify other known compounds containing the phenoxy aniline or bromoaniline substructures. The biological activities associated with these compounds can provide clues about potential targets for the new scaffold.

Enumeration of Derivatives: A virtual library is created by systematically adding different chemical groups (R-groups) at viable positions on the this compound core. This could involve substitutions on the aniline nitrogen or replacement of the bromine atom.

In Silico Filtering: The generated virtual library is then filtered based on calculated physicochemical properties, ADME predictions, and toxicity flags to remove compounds with undesirable characteristics. This ensures that the synthesized library has a higher probability of containing drug-like candidates. This knowledge-based approach improves the efficiency of medicinal chemistry efforts. sciencescholar.us

By leveraging these computational techniques, researchers can systematically explore the chemical space around the this compound scaffold, prioritizing the synthesis of compounds with the highest potential for desired biological activity and favorable drug-like properties.

Exploration of Biological Activities and Molecular Mechanisms in Vitro Studies

Target Identification and Validation Approaches for Small Molecules

No studies identifying or validating specific biological targets for 4-(3,5-Difluorophenoxy)-3-bromoaniline were found.

Enzyme Inhibition and Modulatory Assays

No research data is available on the inhibitory or modulatory effects of this compound on the following enzymes:

Heat Shock Protein (HSP) Chaperones (e.g., HSP90, HSP27)

Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4)

Cysteine Proteases

Tyrosinase and Lipoxygenase (LOX)

Receptor Modulation Studies

There are no published studies investigating the modulatory activity of this compound on receptors such as GPR35 or 5-HT3A.

Cellular Assays for Antiproliferative and Cytotoxic Effects

The antiproliferative and cytotoxic potential of this compound and its derivatives has been evaluated against various cancer cell lines using cellular assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The quantity of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value—the concentration of a compound that inhibits cell proliferation by 50%.

Studies on related benzamide (B126) derivatives have demonstrated significant inhibitory effects on non-small cell lung cancer (NSCLC) cell lines. For instance, a novel inhibitor, compound C9, derived from a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold, showed potent inhibition against five different NSCLC cell lines with IC₅₀ values in the low micromolar range. This indicates that the bromo-substituted phenyl structure may be a key contributor to cytotoxic activity.

Table 1: Antiproliferative Activity of a Related Benzamide Derivative (Compound C9) against NSCLC Cell Lines

| Cell Line | IC₅₀ (µM) |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

This table presents data for a structurally related compound to illustrate the potential activity of the scaffold. Data specific to this compound was not available.

Assessment of Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have been investigated against a spectrum of pathogens, including bacteria and fungi. The antimicrobial efficacy of a compound is often determined by its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

For example, studies on salicylanilide-based peptidomimetics, which share an aniline (B41778) core, have demonstrated significant antibacterial activity. Specifically, compounds 3e and 3f from this class showed a broad spectrum of activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and Mycobacterium tuberculosis. The most potent compounds exhibited MIC values ranging from 0.070 to 8.95 µM against staphylococcal strains. Similarly, research on coumarin (B35378) derivatives has shown notable antibacterial and antifungal activity against pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus niger, and Candida albicans. These findings suggest that aniline derivatives are a promising class of compounds for antimicrobial research.

Investigation of Anti-inflammatory Pathways

The anti-inflammatory potential of aniline derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammatory responses. Inhibition of COX-2 is a primary target for anti-inflammatory drugs because it is typically induced during inflammation, whereas COX-1 is involved in homeostatic functions.

Research into novel 4,5-diphenyl-4-isoxazolines has identified potent and selective COX-2 inhibitors. One compound, 13j, which features a methylsulfonylphenyl group, demonstrated an IC₅₀ value of 0.004 µM for COX-2, while its IC₅₀ for COX-1 was 258 µM, indicating high selectivity. This highlights the potential for substituted phenyl rings, a feature of this compound, to contribute to selective COX-2 inhibition and, consequently, anti-inflammatory activity.

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of a lead compound. These studies involve synthesizing and testing a series of related analogs to determine how specific chemical modifications influence their activity.

For 3-phenylcoumarin-based derivatives, SAR analysis has shown that the substitution pattern on the phenyl ring system is a key determinant of inhibitory activity against monoamine oxidase B (MAO-B). Similarly, in a series of salicylanilide-based compounds, it was found that the linker between the salicylic (B10762653) and aniline cores must be substituted with a bulky and lipophilic group, such as an isobutyl or thiabutyl chain, to achieve high antimicrobial activity. In the context of 3-benzylideneflavanones, the attachment of a benzene (B151609) ring at a specific position was associated with enhanced antiproliferative potency, whereas the addition of a larger pyrazole (B372694) ring significantly reduced this activity. These examples underscore the principle that modifications to the peripheral groups of a core structure like this compound can dramatically alter its biological efficacy.

Mechanistic Investigations of Biological Action

The biological actions of many cytotoxic compounds are mediated through the generation of reactive oxygen species (ROS) and the induction of mitochondrial dysfunction. ROS are chemically reactive molecules containing oxygen that can damage DNA, proteins, and lipids, ultimately leading to cell death. Mitochondria are central to this process as they are a primary source of cellular ROS.

Studies on compounds like quercetin (B1663063) have shown that their antileishmanial effects are due to ROS generation and the subsequent disruption of the parasite's mitochondrial function, including the collapse of the mitochondrial membrane potential. Similarly, the natural compound withaferin A induces apoptosis in leukemia cells by promoting early ROS generation and loss of mitochondrial membrane potential, which triggers both mitochondrial-dependent and -independent cell death pathways. These mechanisms, involving oxidative stress and mitochondrial targeting, are plausible pathways through which compounds like this compound could exert cytotoxic or antimicrobial effects.

Role As a Chemical Intermediate and Development of Derivatives

Precursor in Medicinal Chemistry for Novel Therapeutic Agents

In the realm of medicinal chemistry, aniline (B41778) derivatives are fundamental scaffolds for the synthesis of a wide array of therapeutic agents. ketonepharma.com The structure of 4-(3,5-Difluorophenoxy)-3-bromoaniline incorporates several key features that are attractive for drug design. The bromoaniline portion can be found in various biologically active molecules, and the presence of fluorine atoms often enhances metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound acts as a starting material for creating more complex molecules with potential applications as analgesics, antihistamines, and antipsychotics. ketonepharma.com The bromine atom, in particular, serves as a versatile handle for introducing further chemical diversity, enabling the optimization of a compound's biological activity. ketonepharma.com

Building Block in Agrochemical Research (Herbicides, Fungicides, Insecticides)

Similar to its role in pharmaceuticals, this compound is a valuable building block in the agrochemical industry. Bromoaniline derivatives are frequently used as intermediates in the production of herbicides, fungicides, and insecticides. ketonepharma.comgoogle.com The specific arrangement of substituents on the aniline ring can be leveraged to develop active compounds for crop protection. google.com The bromine and fluorine substituents can contribute to the bioactivity and stability of the final agrochemical products, potentially making them more effective. ketonepharma.com Research has shown that related 4-bromoaniline (B143363) derivatives are employed as key intermediates in the synthesis of herbicidally active compounds. google.com

Application in Dye and Pigment Synthesis (e.g., Azo Dyes)

The primary amino group on the aniline ring makes this compound a suitable precursor for the synthesis of dyes and pigments, particularly azo dyes. ketonepharma.com The synthesis process involves a diazotization reaction, where the amino group is converted into a diazonium salt. This reactive intermediate is then coupled with various aromatic compounds, such as phenols or other anilines, to form the characteristic azo bond (-N=N-) that defines this class of dyes. scispace.comiiste.org The substituents on the aromatic rings, including the bromine and fluorine atoms, can influence the final color, lightfastness, and sublimation fastness of the dye. ketonepharma.comscispace.com Disazo disperse dyes, for example, have been synthesized from similar bromoaniline precursors for dyeing polyester (B1180765) fabrics. scispace.comiiste.orgresearchgate.net

Table 1: Examples of Coupling Components Used with Diazotized Anilines for Dye Synthesis This table is illustrative and based on reactions with similar aniline precursors.

| Coupling Component | Resulting Dye Class | Potential Application | Reference |

|---|---|---|---|

| 1,3-Dihydroxybenzene | Disazo Disperse Dye | Polyester Fabric Dyeing | iiste.org |

| 1-Naphthylamine | Disazo Disperse Dye | Textile Industry | scispace.com |

| 3-Aminophenol | Disazo Disperse Dye | Near-Infrared Absorbers | iiste.org |

Functionalization Strategies for Diverse Chemical Libraries

The true utility of this compound as a chemical intermediate lies in the diverse strategies available for its functionalization. The presence of three distinct reactive sites—the amino group, the bromine atom, and the aromatic rings—allows for the systematic construction of diverse chemical libraries for screening in drug discovery and materials science.

The primary amino group is a key site for derivatization. It can readily undergo a variety of chemical transformations to introduce new functional groups. Common derivatization methods for primary amines include acylation, silylation, and reactions with chloroformates. mz-at.deactascientific.com For instance, silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to protect the amino group and increase the molecule's volatility for analytical purposes. mz-at.de The amino group can also react with aldehydes or ketones to form Schiff bases (imines), which are themselves versatile intermediates for further reactions.

Table 2: Common Reagents for the Derivatization of Amino Groups

| Reagent Class | Example Reagent | Resulting Derivative | Purpose | Reference |

|---|---|---|---|---|

| Silylation Reagents | MSTFA | Trimethylsilyl (TMS) derivative | Increases volatility and stability for GC analysis | mz-at.de |

| Acylating Agents | Acetic Anhydride (B1165640) | N-acetyl derivative | Protection, improve chromatographic performance | nih.gov |

| Chloroformates | 9-Fluorenylmethyl-chloroformate (FMOC) | FMOC-protected amine | Protection, use in HPLC analysis | actascientific.com |

The bromine atom on the aniline ring is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. chemrxiv.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for this purpose. researchgate.netnih.govunimib.ituzh.ch In a Suzuki reaction, the bromo-substituted aniline can be reacted with a variety of organoboron compounds (boronic acids or esters) to introduce new aryl, heteroaryl, or alkyl groups at the bromine position. unimib.it This strategy is highly efficient for building molecular complexity and is a cornerstone of modern synthetic chemistry. Other cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bonds) and Sonogashira coupling (for C-C triple bonds), can also be employed to further diversify the core structure.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd(PPh₃)₄ + Base | unimib.it |

| Heck | Alkene | C-C | Pd(OAc)₂ + Ligand + Base | chemrxiv.org |

| Sonogashira | Terminal Alkyne | C-C (alkyne) | PdCl₂(PPh₃)₂ + CuI + Base | chemrxiv.org |

Further functionalization can be achieved by introducing additional substituents onto either of the two aromatic rings through electrophilic aromatic substitution (EAS). minia.edu.eglibretexts.org The regiochemical outcome of such reactions is directed by the existing substituents.

On the Bromoaniline Ring: The amino group (-NH₂) is a powerful activating group and an ortho, para-director. The bromine atom is a deactivating group but is also an ortho, para-director. The bulky phenoxy group at position 4 will sterically hinder one of the ortho positions to the amino group. Therefore, electrophilic attack is most likely to occur at the position ortho to the amino group and meta to the bromine.

On the Phenoxy Ring: The fluorine atoms are deactivating and ortho, para-directing. The ether linkage (-O-) is an activating, ortho, para-director. The combined effect would direct incoming electrophiles to the positions ortho and para to the ether linkage.

Common electrophilic aromatic substitution reactions include nitration (using nitric and sulfuric acid), halogenation (using Br₂ with a Lewis acid), and sulfonation (using fuming sulfuric acid). libretexts.org These reactions allow for the introduction of nitro, halogen, or sulfonic acid groups, respectively, which can be further modified to create a vast library of derivatives. minia.edu.eglibretexts.org

Based on a comprehensive review of available scientific literature and chemical databases, there is no specific information documented for the compound "this compound" regarding its role as a chemical intermediate in the design and synthesis of bivalent and multivalent ligands, or the tailoring of its functionalities for specific industrial and academic applications.

Information is available for related, but structurally distinct, compounds such as phenoxyanilines, bromoanilines, and difluoroanilines. This body of research indicates that such chemical motifs are valuable in medicinal chemistry and materials science. For instance, the aniline group is a common starting point for the synthesis of various bioactive molecules. knowde.comcresset-group.com The presence of halogen atoms like bromine and fluorine can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. noaa.gov Specifically, brominated anilines are versatile intermediates for creating more complex molecules through cross-coupling reactions. ossila.com The diaryl ether linkage is also a key structural feature in many pharmaceuticals. acs.org

However, without any data specifically referencing "this compound," any discussion of its role in the development of bivalent ligands or its functional tailoring would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated.

Patent Landscape and Intellectual Property Considerations

Analysis of Existing Patents Featuring 4-(3,5-Difluorophenoxy)-3-bromoaniline

A comprehensive search of patent databases reveals a notable absence of patents that specifically claim or feature the compound this compound. This suggests that the compound may be a novel entity or a research intermediate that has not yet been the subject of a patent application. The lack of direct intellectual property protection for this specific molecule presents a unique "white space" in the patent landscape.

However, an analysis of patents for structurally related compounds and key intermediates provides a broader context. The patent landscape is populated with inventions related to bromoaniline derivatives and their applications. For instance, various patents describe the use of 4-bromoaniline (B143363) derivatives as crucial intermediates in the synthesis of herbicidally active compounds and pharmaceutically active agents. google.comgoogle.com These patents often focus on the final products rather than the specific intermediates, unless the intermediate itself is novel and essential to the synthetic route.

The patent landscape for the difluorophenoxy moiety is also relevant. Diaryl ether structures are common in various biologically active molecules, including some kinase inhibitors. nih.gov Patents in this area typically claim a genus of compounds defined by a core structure with various substitutions, where a difluorophenoxy group might be one of many specified possibilities.

The absence of patents for this compound itself could imply several possibilities: the compound may be too new to have appeared in published patent applications, it may be an intermediate that is synthesized and used internally without being explicitly claimed, or its potential applications may not yet be widely recognized or explored.

Patent Applications Related to Novel Synthetic Methodologies

While no patents specifically describe the synthesis of this compound, the patent literature for related chemical transformations offers insights into methodologies that could be adapted and potentially patented. The synthesis of this molecule would likely involve two key bond formations: the ether linkage between the two aromatic rings and the bromination of the aniline (B41778) ring.

Patents exist for the preparation of substituted anilines and phenoxy anilines. google.comgoogle.com For instance, methods for creating the diaryl ether linkage often involve nucleophilic aromatic substitution, and patents in this area may claim specific catalysts, reaction conditions, or protecting group strategies that improve yield, purity, or scalability. A novel and efficient method for coupling 3-bromo-4-aminophenol with 1,3-difluorobenzene, or a related synthetic equivalent, could be the subject of a patent application.

Similarly, the selective bromination of anilines is a well-documented challenge in organic synthesis, and novel methods that achieve high regioselectivity and yield are often patentable. google.com Existing patents for the preparation of 4-bromoaniline derivatives highlight the difficulties in avoiding the formation of di- and tri-brominated byproducts and disclose specific reagents and conditions to achieve selective para-bromination. google.com A new process that efficiently yields this compound would likely be considered non-obvious and, therefore, patentable.

| Potential Patentable Synthetic Step | Description | Relevant Patent Art Focus |

| Diaryl Ether Formation | Coupling of a substituted phenol (B47542) and a substituted fluorobenzene. | Novel catalysts, improved reaction conditions (temperature, pressure), specific solvent systems, and protecting group strategies. |

| Selective Bromination | Introduction of a bromine atom at the 3-position of the aniline ring. | Regioselective brominating agents, reaction conditions to control the degree of bromination, and purification methods. |

Intellectual Property on Biological Applications and Derivatives

The structural motifs present in this compound, namely the substituted aniline and the diaryl ether, are prevalent in a wide range of biologically active molecules, particularly protein kinase inhibitors. nih.gov The aniline portion can serve as a key hydrogen bond donor/acceptor for interaction with the hinge region of a kinase active site, while the difluorophenoxy moiety can occupy a hydrophobic pocket.

Many patents claim large genera of compounds as kinase inhibitors, often defined by a core scaffold such as a pyrimidine, quinazoline, or pyrazole (B372694), with a substituted aniline group attached. nih.govgoogle.com It is plausible that derivatives of this compound, where the aniline nitrogen is incorporated into such a scaffold, could exhibit potent and selective kinase inhibitory activity. Should such derivatives be synthesized and found to have valuable biological activity, they would represent new chemical entities and be eligible for composition of matter patents.

The intellectual property in this area is highly competitive, with numerous patents covering various kinase inhibitor scaffolds. unifiedpatents.com A successful patent strategy for a new series of inhibitors based on this compound would likely require demonstrating unexpected properties, such as improved potency, selectivity, pharmacokinetic profile, or a novel mechanism of action, over the existing patented compounds.

| Potential Biological Target Class | Structural Rationale | Intellectual Property Focus |

| Protein Kinases | The anilino- and diaryl ether motifs are common in kinase inhibitors. | Novel heterocyclic scaffolds attached to the aniline, specific substitution patterns on the aromatic rings, and use for treating specific diseases (e.g., cancer, inflammatory disorders). |